

Application Notes and Protocols for Studying 4,5-Dichloropicolinic Acid Reactions

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Compound of Interest

Compound Name: 4,5-Dichloropicolinic acid

Cat. No.: B1331721

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichloropicolinic acid is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery due to its potential as a building block for more complex molecules. Its reactivity is characterized by the presence of the carboxylic acid group and the two chlorine substituents on the pyridine ring, which can be subjected to various chemical transformations. These application notes provide detailed protocols for common reactions involving **4,5-Dichloropicolinic acid**, including nucleophilic aromatic substitution and forced degradation studies, along with methods for product analysis.

Nucleophilic Aromatic Substitution: Synthesis of a 4-amino-5-chloro-picolinic acid derivative

This protocol describes a representative nucleophilic aromatic substitution reaction where one of the chlorine atoms on the **4,5-Dichloropicolinic acid** ring is displaced by an amine.

Experimental Protocol:

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4,5-Dichloropicolinic acid** (1.0 mmol, 192.0 mg).

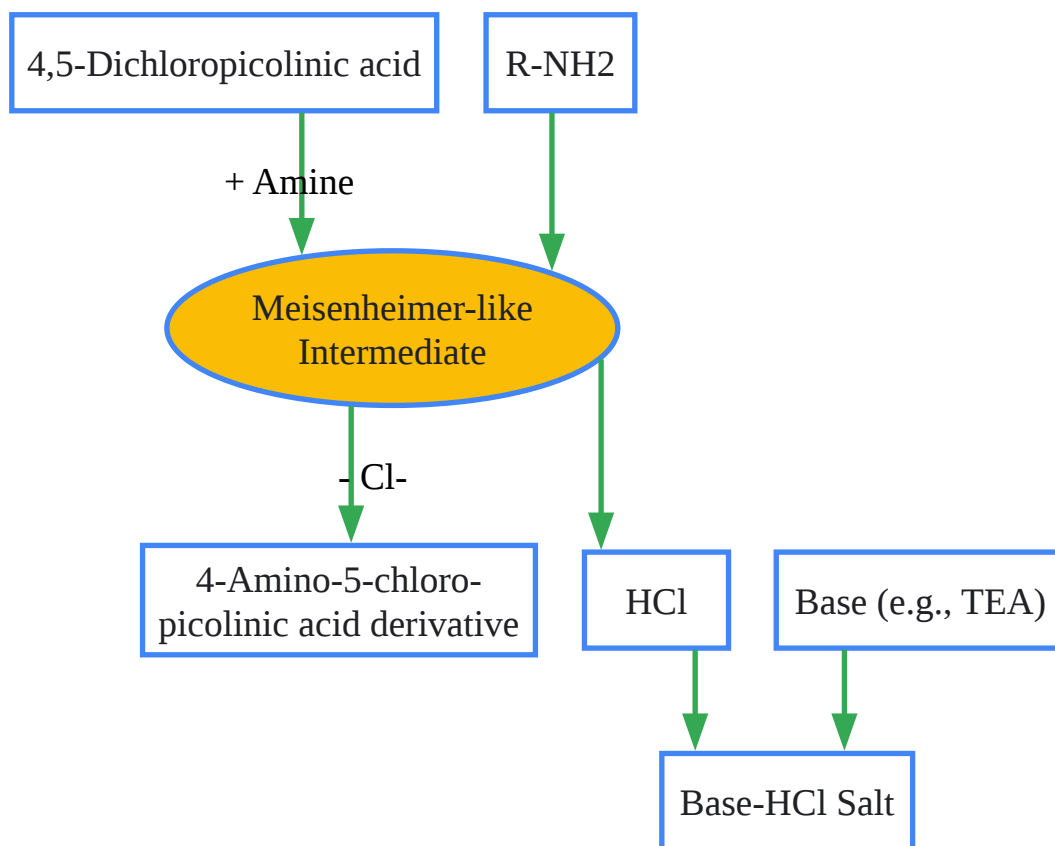
- Add a suitable solvent such as Dimethylformamide (DMF, 20 mL).
- Add the amine nucleophile (e.g., benzylamine, 1.2 mmol, 128.6 mg, 0.13 mL).
- Add a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 151.8 mg, 0.21 mL) to scavenge the HCl generated during the reaction.^[1]
- Purge the flask with an inert gas (e.g., nitrogen or argon).
- Reaction Conditions:
 - Heat the reaction mixture to 80-100 °C with continuous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours).
- Work-up and Purification:
 - Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
 - Pour the reaction mixture into water (100 mL) and acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.
 - Collect the precipitate by vacuum filtration and wash with cold water.
 - Dry the crude product under vacuum.
 - Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

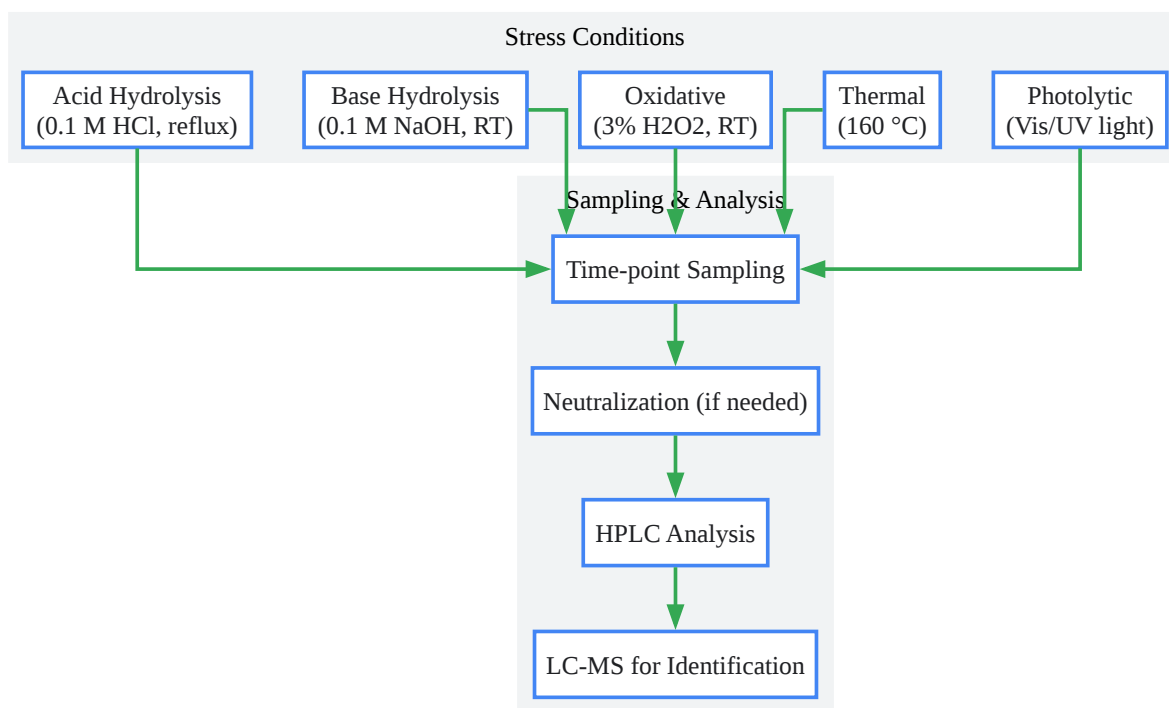
Data Presentation:

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	¹ H NMR (DMSO-d ₆ , δ ppm)
4,5-Dichloropicolinic acid	C ₆ H ₃ Cl ₂ NO ₂	192.00	-	-	8.15 (s, 1H), 8.70 (s, 1H)
Representative Product	C ₁₃ H ₁₁ ClN ₂ O ₂	262.70	75	195-198	4.5 (d, 2H), 7.2-7.4 (m, 5H), 7.8 (s, 1H), 8.5 (s, 1H), 13.5 (br s, 1H)

Note: The data presented for the product is representative and may vary based on the specific amine used.

Experimental Workflow:





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References

- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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